Pravadoline vs. Indomethacin: Comparative COX Inhibition Potency
Pravadoline is a significantly less potent COX inhibitor than indomethacin. In mouse brain microsome assays, pravadoline inhibits prostaglandin (PG) synthesis with an IC50 of 4.9 µM . In contrast, indomethacin exhibits low nanomolar potency, with reported IC50 values of 18 nM for COX-1 and 26 nM for COX-2 in human recombinant enzyme assays [1]. This represents a greater than 188-fold difference in potency, confirming that pravadoline is not a suitable substitute for indomethacin in assays requiring potent COX inhibition.
| Evidence Dimension | COX Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4.9 µM (inhibition of PG synthesis in mouse brain microsomes) |
| Comparator Or Baseline | Indomethacin: 18 nM (COX-1) and 26 nM (COX-2) on human recombinant enzymes |
| Quantified Difference | Pravadoline is approximately 188- to 272-fold less potent than indomethacin |
| Conditions | Target compound assay: mouse brain microsomes. Comparator assay: human recombinant COX enzymes. |
Why This Matters
This quantitative difference dictates that pravadoline is unsuitable for assays requiring potent COX inhibition, preventing costly experimental failure from inappropriate substitution.
- [1] ActiveInhibitor. Indomethacin (Indometacin) Datasheet. View Source
